N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the Butan-2-ylsulfanyl Group: The butan-2-ylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the thiadiazole ring.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the butan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the thiadiazole ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives and modified carboxamide groups.
Substitution: Various substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Thiadiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the butan-2-ylsulfanyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Uniqueness
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also contribute to its distinct physicochemical properties, such as solubility and stability, compared to other similar compounds.
Properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS2/c1-3-9(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITKILLIEAWUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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